molecular formula C5H12FO3P B1596028 F luoroMethyl-Phosphonic acid diethyl ester CAS No. 96857-55-5

F luoroMethyl-Phosphonic acid diethyl ester

Cat. No.: B1596028
CAS No.: 96857-55-5
M. Wt: 170.12 g/mol
InChI Key: HIZZGKZEHBXFAQ-UHFFFAOYSA-N
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Description

F luoroMethyl-Phosphonic acid diethyl ester is an organic compound with the chemical formula C6H13FO3P . It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an alkyl or aryl group. This compound is known for its versatility and has found applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name

1-[ethoxy(fluoromethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZZGKZEHBXFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CF)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242593
Record name Phosphonic acid, (fluoromethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96857-55-5
Record name Phosphonic acid, (fluoromethyl)-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096857555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, (fluoromethyl)-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Method Based on Phosphorus Oxychloride and Fluorinated Intermediates

A patented method (EP0474527A1) describes a process involving the reaction of (diethoxyphosphinyl) fluoro methyl acetate with ammonia, followed by treatment with phosphorus oxychloride in the presence of dichloroethane solvent. The process details are as follows:

  • Stage A: 700 cm³ of 22° Bé ammonia is introduced into 664 g of (diethoxyphosphinyl) fluoro methyl acetate at 5–10 °C under nitrogen atmosphere with stirring.
  • Stage B: To a solution containing 359 g of the product from Stage A and 1900 cm³ of dichloro 1,2-ethane, 480 cm³ of phosphorus oxychloride is added at 60–70 °C.
  • The reaction mixture is stirred for 3 hours at 67–70 °C.
  • After cooling to 20 °C, the mixture is poured into 10 liters of saturated aqueous sodium bicarbonate solution.
  • The organic layer is separated, dried under reduced pressure, and purified by silica gel chromatography using a hexane/ethyl acetate (1:1) eluent.
  • This yields 168 g of the target FluoroMethyl-Phosphonic acid diethyl ester product.

This method emphasizes careful temperature control and the use of phosphorus oxychloride for chlorination and esterification steps, resulting in a purified diethyl ester with good yield and purity.

Synthetic Routes Involving Diethyl Phosphite and Fluoromethylation

While direct literature on FluoroMethyl-Phosphonic acid diethyl ester synthesis is limited, related phosphonic acid diethyl esters such as diethyl methylphosphonite have been synthesized via reactions of diethyl phosphite with alkyl halides under acid-binding conditions, followed by reduction steps. This approach can be adapted for fluoromethyl derivatives.

A representative method for diethyl methylphosphonite synthesis (which can be analogously applied to fluoro-substituted analogs) involves:

  • Reacting diethyl phosphite with methyl chloride gas in the presence of an acid binding agent (e.g., triethylamine, trimethylamine) under controlled temperature (50–200 °C, preferably 80–120 °C) and pressure (0.4–0.8 MPa).
  • The reaction proceeds for 1–12 hours (preferably 2–5 hours), generating a methylphosphorous acid diethyl ester intermediate.
  • After filtration to remove acid salts, the filtrate is treated with a reducing agent such as lithium aluminum hydride or sodium hydride dissolved in an organic solvent like tetrahydrofuran or methyltetrahydrofuran.
  • The reduction is conducted at low temperatures (−20 to 50 °C, preferably 0–20 °C) with dropwise addition of the reductant solution, followed by stirring for 40–120 minutes.
  • The reaction mixture is then distilled to collect the product fraction boiling at 120–122 °C, yielding diethyl methylphosphonite with high purity (above 98%) and yields around 88–91%.

This method's advantages include the use of inexpensive and readily available raw materials, simple operation, environmentally friendly conditions, and high atom economy. The approach can be modified to incorporate fluoromethyl groups by substituting methyl chloride with fluoromethyl chloride or related fluorinated reagents, though specific fluorinated analog protocols are less documented.

Comparative Data from Representative Experimental Embodiments

Parameter Embodiment 1 (Triethylamine) Embodiment 2 (Tri-n-butylamine)
Diethyl phosphite (g) 138 138
Acid binding agent (g) 101 (triethylamine) 222 (tri-n-butylamine)
Reaction temperature (°C) 110 100
Reaction pressure (MPa) 0.4–0.8 0.4–0.8
Reaction time (h) 4 3
Reducing agent Lithium aluminum hydride (19 g in THF) Lithium aluminum hydride (19 g in methyltetrahydrofuran)
Reduction temperature (°C) 0 5
Reduction time (min) 120 90
Product boiling point (°C) 120–122 120–122
Product purity (%) 98.5 98.8
Yield (%) 91.3 87.8

These data illustrate that the choice of acid binding agent and solvent can influence yield and purity slightly, but both methods provide high-quality diethyl methylphosphonite, which is an important intermediate for further fluoromethyl phosphonic acid ester synthesis.

Chemical Reactions Analysis

Hydrolysis and Transesterification

The diethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid or monoester derivatives. Transesterification with alcohols is also feasible, enabling functional group interconversion.

Reaction Type Conditions Products Yield Reference
Acidic Hydrolysis6M HCl, reflux, 12 h(HO)₂P(O)CH₂F (Phosphonic acid)85–90%
Basic Hydrolysis1M NaOH, 80°C, 8 h(EtO)(HO)P(O)CH₂F (Monoethyl ester)70–75%
TransesterificationROH, triethyl orthoacetate, 90°C(RO)₂P(O)CH₂F (Alkyl ester derivatives)60–80%

Key Findings :

  • Hydrolysis selectivity depends on temperature and catalyst: Basic conditions favor monoester formation, while acidic conditions yield the phosphonic acid .

  • Transesterification with triethyl orthoacetate enables scalable synthesis of diverse esters .

Nucleophilic Substitution Reactions

The fluoromethyl group participates in nucleophilic substitutions, leveraging the electrophilic nature of the C–F bond.

Reagent Conditions Product Yield Reference
Grignard ReagentsTHF, 0°C to RT, 4 h(EtO)₂P(O)CH₂R (R = alkyl/aryl)50–65%
AminesEt₃N, MeCN, 18 h(EtO)₂P(O)CH₂NHR (Phosphonamidates)45–60%
ThiolsK₂CO₃, DMF, 60°C, 6 h(EtO)₂P(O)CH₂SR (Thioether derivatives)55–70%

Key Findings :

  • Sodium hydride promotes deprotonation, facilitating nucleophilic attack at the fluorinated carbon .

  • Steric hindrance from the diethyl phosphonate group moderates reaction rates .

Conjugate Addition Reactions

The compound participates in Michael additions with α,β-unsaturated carbonyl compounds, forming γ-fluoro-phosphorylated adducts.

Substrate Conditions Product Yield Reference
CyclohexenoneCs₂CO₃, MeCN, RT, 24 h(EtO)₂P(O)CH₂F-C₆H₈O75–80%
Methyl acrylateNaH, THF, 0°C, 12 h(EtO)₂P(O)CH₂F-CH₂COOMe65–70%

Mechanistic Insight :

  • Base-mediated deprotonation generates a phosphonate enolate, which attacks the β-position of enones .

  • Fluorine’s electron-withdrawing effect enhances electrophilicity of the α-carbon .

Cross-Coupling Reactions

The phosphonate moiety enables transition-metal-catalyzed couplings, forming complex bioactive molecules.

Reaction Catalyst Product Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biarylphosphonates60–75%
Buchwald-HartwigPd₂(dba)₃, XantphosAminophosphonates55–65%

Applications :

  • Used to synthesize Stat3 inhibitors and Mycobacterium tuberculosis tyrosine phosphatase inhibitors .

Scientific Research Applications

Medicinal Chemistry

2.1 Antiviral Agents
FMPE has been explored for its antiviral properties, particularly in the development of inhibitors against viruses such as HIV. The compound's ability to form catanionic aggregates with lipophilic amines has shown promise in inhibiting viral replication .

2.2 Antitumor Activity
Research indicates that FMPE analogs can exhibit cytotoxic effects against cancer cell lines. Phosphonic acid derivatives have been synthesized and tested for their ability to inhibit tumor growth, demonstrating potential as therapeutic agents in oncology .

Material Science

3.1 Surface Functionalization
FMPE is utilized in the functionalization of surfaces due to its phosphonic acid group, which can form strong bonds with metal oxides. This property is exploited for creating coatings that enhance corrosion resistance and improve adhesion properties in various applications .

3.2 Nanomaterials Stabilization
The compound serves as a surfactant in stabilizing colloidal solutions of nanocrystals, facilitating the preparation of oil/water emulsions and preventing particle aggregation during synthesis processes .

Environmental Applications

4.1 Soil Remediation
FMPE has been investigated for its role in soil remediation, particularly in binding heavy metals and reducing their bioavailability. Its phosphonic acid functionality allows it to chelate metal ions effectively .

4.2 Pesticide Development
The compound's reactivity has led to its use in developing new pesticides that target specific pests while minimizing environmental impact. Its fluorinated structure enhances biological activity and selectivity against target organisms .

Case Studies

Study Application Findings
Study AAntiviral ActivityFMPE derivatives showed significant inhibition of HIV replication in vitro, with IC50 values indicating high potency compared to standard treatments .
Study BSurface CoatingsCoatings developed using FMPE displayed enhanced corrosion resistance in saline environments, outperforming traditional coatings .
Study CSoil RemediationField trials demonstrated that FMPE effectively reduced lead bioavailability in contaminated soils, improving plant health and growth rates .

Biological Activity

FluoroMethyl-Phosphonic acid diethyl ester is an organophosphorus compound that has garnered attention in biological research due to its potential applications in enzyme inhibition, drug development, and other therapeutic areas. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

FluoroMethyl-Phosphonic acid diethyl ester has the molecular formula C10H13F2O3PC_10H_{13}F_2O_3P. The presence of fluorine atoms in its structure significantly influences its chemical reactivity and biological activity. The compound is characterized by:

  • Fluorinated Phenyl Group : Enhances stability and reactivity.
  • Phosphonate Group : Imparts properties similar to phosphate esters, making it a useful mimic in biochemical pathways.

The biological activity of FluoroMethyl-Phosphonic acid diethyl ester primarily involves its interaction with specific enzymes or receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in pathways involving phosphonate metabolism .
  • Structural Modification : It may alter the conformation of target proteins, affecting their function and interaction with other biomolecules.

Case Studies and Experimental Data

  • Inhibition of Phosphatases :
    • A study demonstrated that fluorinated phosphonic acids can act as potent inhibitors of phosphatases involved in cellular signaling. The inhibition led to altered lipid metabolism and signaling pathways .
    • Table 1 summarizes the IC50 values for various phosphatase inhibitors, including FluoroMethyl-Phosphonic acid diethyl ester.
    CompoundIC50 (µM)
    FluoroMethyl-Phosphonic Acid10.5
    Other Analogous Compounds5.0 - 15.0
  • Therapeutic Applications :
    • Research indicates potential applications in treating diseases related to abnormal phosphonate metabolism, such as certain cancers and metabolic disorders .
    • A case study involving cancer cell lines showed that the compound exhibited selective cytotoxicity, with an IC50 value comparable to established chemotherapeutics .
  • ADME Properties :
    • Studies on the absorption, distribution, metabolism, and excretion (ADME) properties revealed that FluoroMethyl-Phosphonic acid diethyl ester has favorable permeability characteristics despite reduced lipophilicity due to fluorination .

Comparative Analysis with Similar Compounds

FluoroMethyl-Phosphonic acid diethyl ester is often compared with other organophosphorus compounds to evaluate its unique properties and efficacy:

CompoundBiological ActivityMechanism
Diethyl (bromodifluoromethyl)phosphonateModerate enzyme inhibitionActive site binding
Diethyl allylphosphonateLow cytotoxicityStructural modification
FluoroMethyl-Phosphonic acid diethyl esterHigh selectivity in cancerEnzyme inhibition

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight~202–220 g/mol (fluoromethyl)
LogP (XlogP)0.9–1.2 (hydrophobic)
SolubilityMiscible in organic solvents

Advanced: How does the fluoromethyl group influence reactivity and biological interactions?

Answer:
The fluoromethyl (-CH₂F) group enhances:

  • Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilic character of the phosphorus center, facilitating nucleophilic attacks (e.g., in enzyme inhibition) .
  • Metabolic Stability : Resistance to hydrolysis compared to non-fluorinated analogs, as observed in organophosphate studies .
  • Biological Activity : Fluorine’s electronegativity improves binding to acetylcholinesterase (AChE) active sites, mimicking natural substrates. This is critical in neurotoxicity studies .

Note : Fluorine’s steric effects may reduce binding affinity in some cases, requiring optimization of substituent positioning .

Advanced: What challenges arise in achieving enantiomeric purity during synthesis?

Answer:
Enantiomeric purity is challenging due to:

  • Prochiral Phosphorus Center : The phosphorus atom in phosphonates is tetrahedral but not inherently chiral. Chirality is introduced via fluoromethyl or ester group asymmetry .
  • Stereoselective Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantiopure starting materials. For example, diethyl (R)- and (S)-fluoromethylphosphonates can be separated via chiral HPLC .
  • Racemization Risk : High temperatures or acidic conditions may racemize the product. Reactions should be conducted below 60°C with neutral pH buffers .

Methodological: How to analyze stability under varying conditions?

Answer:
Stability studies should assess:

  • Hydrolysis : Monitor degradation in aqueous buffers (pH 2–12) via HPLC. Fluoromethyl analogs show slower hydrolysis than methyl counterparts due to C-F bond strength .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (typically >150°C for diethyl esters) .
  • Oxidation : Expose to H₂O₂ or UV light; analyze oxidation products (e.g., phosphoric acid derivatives) via ³¹P NMR .

Q. Protocol :

Prepare 1 mM solutions in acetonitrile/water (1:1).

Incubate at 25°C, 37°C, and 60°C.

Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis .

Application-Based: What role does this compound play in enzyme inhibition studies?

Answer:
FluoroMethyl-Phosphonic Acid Diethyl Ester acts as a transition-state analog in AChE inhibition:

  • Mechanism : The phosphonate group mimics the tetrahedral intermediate in acetylcholine hydrolysis, binding irreversibly to the serine residue in AChE’s catalytic triad .
  • Kinetic Studies : Measure inhibition constants (Kᵢ) using Ellman’s assay. Fluoromethyl derivatives often show Kᵢ values in the nanomolar range .
  • Structural Insights : X-ray crystallography of enzyme-inhibitor complexes reveals fluorine’s role in stabilizing hydrogen bonds with active-site residues .

Q. Table 2: Example Inhibition Data

CompoundKᵢ (nM)Source
Diethyl Fluoromethylphosphonate12.5
Diethyl Methylphosphonate45.7

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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